molecular formula C15H18N2O4 B3117752 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID CAS No. 226924-21-6

2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID

Cat. No.: B3117752
CAS No.: 226924-21-6
M. Wt: 290.31 g/mol
InChI Key: AJHPGXZOIAYYDW-UHFFFAOYSA-N
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Description

2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyano-substituted phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Acidic conditions such as trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: 2-Amino-3-(2-carboxyphenyl)propanoic acid.

    Reduction: 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with biological targets. The cyano group can participate in nucleophilic or electrophilic reactions, depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-AMINOPHENYL)PROPANOIC ACID
  • 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CARBOXYLPHENYL)PROPANOIC ACID
  • 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-HYDROXYPHENYL)PROPANOIC ACID

Uniqueness

2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to similar compounds. The cyano group can be transformed into various functional groups, providing versatility in synthetic applications .

Properties

IUPAC Name

3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPGXZOIAYYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216385
Record name 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226924-21-6
Record name 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226924-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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